N-(3-methylbutyl)cyclopropanamine hydrochloride
Description
N-(3-methylbutyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine hydrochloride with the molecular formula C₈H₁₈ClN and a molecular weight of 163.69 g/mol . It is characterized by a cyclopropanamine group (a three-membered saturated ring with an amine substituent) linked to a branched 3-methylbutyl chain. This compound is typically available with a purity of ≥97% and is used primarily in research settings as a chemical intermediate or building block for pharmaceutical synthesis .
Properties
IUPAC Name |
N-(3-methylbutyl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)5-6-9-8-3-4-8;/h7-9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDAHDJMIPZODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093403-65-6 | |
| Record name | N-(3-methylbutyl)cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)cyclopropanamine hydrochloride involves the reaction of cyclopropanamine with 3-methylbutyl chloride under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
N-(3-methylbutyl)cyclopropanamine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved in its mechanism of action are typically related to its ability to form stable complexes with the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- The cyclopropanamine core is retained across all compounds, but substituents vary significantly. For example:
- Alkyl chains : The target compound uses a 3-methylbutyl chain , whereas Sibutramine-related compounds incorporate a cyclobutyl-phenyl group .
- Aromatic substituents : Bromobenzyl (C₁₀H₁₃BrClN) and chloropyrazinyl (C₈H₁₁Cl₂N₃) groups introduce halogenated aromatic systems, altering electronic properties .
Physicochemical Properties: Molecular weight ranges from 163.69 (target compound) to 328.30 (Sibutramine-related Compound A), reflecting differences in substituent complexity.
Applications :
Biological Activity
N-(3-methylbutyl)cyclopropanamine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropane ring structure with a 3-methylbutyl substituent. Its molecular formula is , and it is often encountered in its hydrochloride salt form. The compound's distinctive structure contributes to its varied biological activities and interactions with molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the compound may modulate biological pathways by binding to these targets, influencing various physiological processes.
Potential Mechanisms Include:
- Enzyme Modulation : The compound may enhance or inhibit the activity of certain enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It may bind to receptors involved in neurotransmission or hormonal regulation, suggesting implications for neurological or endocrine disorders.
1. Pharmacological Applications
This compound has been explored for several pharmacological applications, including:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant effects, possibly through serotonin or norepinephrine modulation.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
2. Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Interaction : A study demonstrated that this compound could inhibit the activity of specific cytochrome P450 enzymes, which are crucial for drug metabolism, indicating potential drug-drug interaction risks .
- Neuropharmacological Evaluation : In animal models, the compound showed promise in reducing anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| N-isopentylcyclopropanamine hydrochloride | Cyclopropane ring with an isopentyl group | Moderate receptor modulation |
| N-(3-methylpentan-2-yl)cyclopropanamine | Longer alkyl chain with similar properties | Enhanced anti-inflammatory effects |
| This compound | Unique branching structure | Potential antidepressant and anxiolytic effects |
Synthesis and Industrial Applications
The synthesis of N-(3-methylbutyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-methylbutan-2-yl chloride under controlled conditions to optimize yield and purity. In industrial contexts, this process can be scaled up using optimized reaction conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
